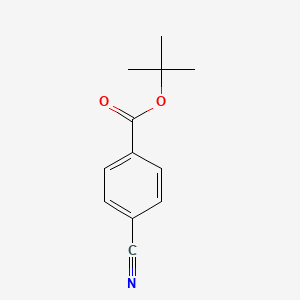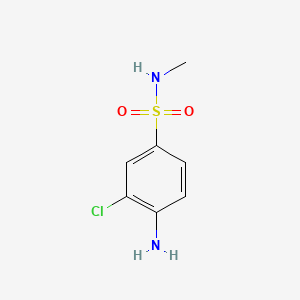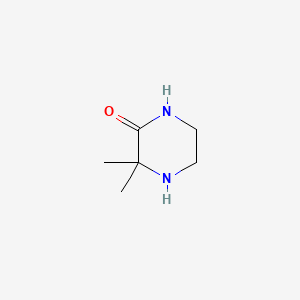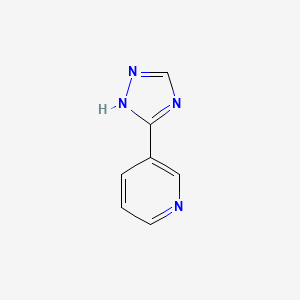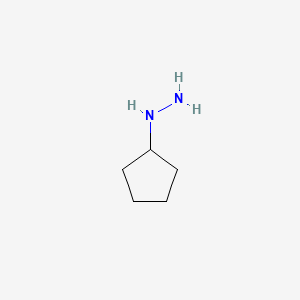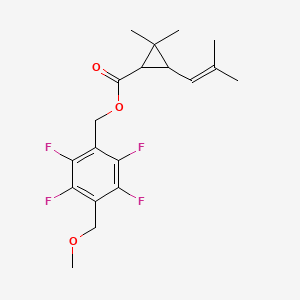
3-(4-Methoxyphenoxy)propanoic acid
Descripción general
Descripción
The compound of interest, 3-(4-Methoxyphenoxy)propanoic acid, is a chemical entity that has been the subject of various research studies due to its potential applications in pharmaceuticals and its interesting chemical properties. While the exact compound is not directly studied in the provided papers, there are several closely related compounds that have been synthesized and analyzed, which can provide insights into the behavior and characteristics of 3-(4-Methoxyphenoxy)propanoic acid.
Synthesis Analysis
The synthesis of related compounds has been reported in several studies. For instance, a novel prodrug of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans-propenoic acid was synthesized for colon delivery, highlighting a high-yielding and environment-friendly approach to anticancer compounds . Another study reported the synthesis of a compound with a methoxyphenyl group, where the crystal structure was elucidated by X-ray crystallography, and the synthesis involved stereoselective hydroboration/oxidation . These methods could potentially be adapted for the synthesis of 3-(4-Methoxyphenoxy)propanoic acid.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray crystallography, spectroscopic methods, and quantum chemical calculations . For example, the crystal structure of a compound with a methoxyphenyl group was stabilized through various intramolecular and intermolecular interactions, which were quantified using different analytical techniques . These findings suggest that 3-(4-Methoxyphenoxy)propanoic acid may also exhibit specific intramolecular and intermolecular interactions that could influence its stability and reactivity.
Chemical Reactions Analysis
Several studies have explored the chemical reactions of compounds with methoxyphenyl groups. Polyphosphoric acid catalyzed cyclization of 3-(methoxyphenyl)propionic acids has been reported, leading to the formation of dimeric products and indanones . Another study described the ring closure of a compound with methoxyphenyl groups to form indanones, which were susceptible to auto-oxidation . These reactions could provide insights into the reactivity of 3-(4-Methoxyphenoxy)propanoic acid under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 3-(4-Methoxyphenoxy)propanoic acid have been studied, including their crystal structure, spectroscopic characteristics, and thermal stability . For instance, the sodium salt of a related compound was found to form a two-dimensional polymer stabilized by a hydrogen bond network, with specific dehydration and decomposition temperatures . These properties are crucial for understanding the behavior of 3-(4-Methoxyphenoxy)propanoic acid in various environments and could inform its storage and handling requirements.
Aplicaciones Científicas De Investigación
-
Scientific Field: Microbiology
- Application Summary : A study synthesized 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as potential antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens.
- Results or Outcomes : The study found that certain derivatives showed promising activity against A. baumannii, with a minimum inhibitory concentration (MIC) of 16 µg/mL .
-
Scientific Field: Biochemistry
- Application Summary : A study found that 3-(4-Hydroxy-3-methoxyphenyl) propionic acid, a related compound, contributes to improved hepatic lipid metabolism via GPR41.
- Methods of Application : The study involved identifying and characterizing the HMPA-specific GPR41 receptor and studying its role in lipid catabolism .
- Results or Outcomes : The activation of this receptor plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .
-
Scientific Field: Industrial Chemistry
-
Scientific Field: Food Industry
- Application Summary : Propanoic acid, a related compound, is commonly used as a food preservative .
- Methods of Application : It is added to bread and other baked goods to prevent mold and bacterial growth, thereby extending shelf life .
- Results or Outcomes : The use of propanoic acid as a preservative can significantly increase the shelf life of food products .
-
Scientific Field: Industrial Chemistry
-
Scientific Field: Food Industry
- Application Summary : Propanoic acid, a related compound, is commonly used as a food preservative .
- Methods of Application : It is added to bread and other baked goods to prevent mold and bacterial growth, thereby extending shelf life .
- Results or Outcomes : The use of propanoic acid as a preservative can significantly increase the shelf life of food products .
Safety And Hazards
The safety information for “3-(4-Methoxyphenoxy)propanoic acid” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding the formation of dust and aerosols, and avoiding contact with skin and eyes .
Propiedades
IUPAC Name |
3-(4-methoxyphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-2-4-9(5-3-8)14-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTCAUQLJIKBMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302814 | |
| Record name | 3-(4-methoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenoxy)propanoic acid | |
CAS RN |
20811-60-3 | |
| Record name | 20811-60-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-methoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Methoxyphenoxy)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B1295973.png)
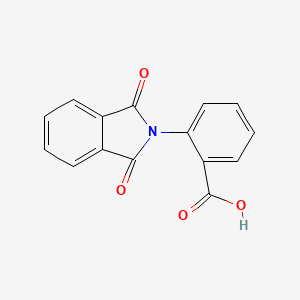
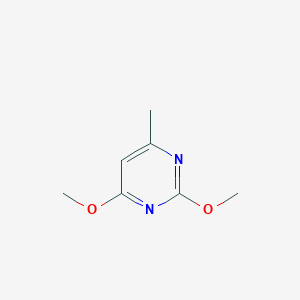
![[3,4,6-Triacetyloxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1295976.png)
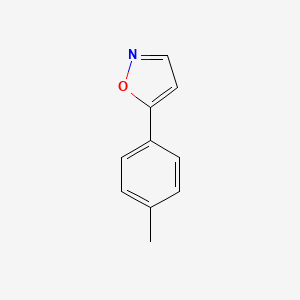
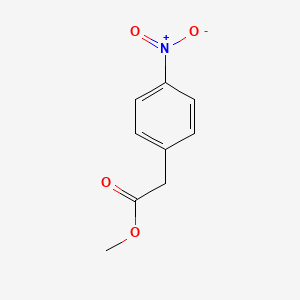
![2-[(2-Ethylphenoxy)methyl]oxirane](/img/structure/B1295982.png)
